4-Prop-2-enoylpiperazin-2-one
Description
Properties
IUPAC Name |
4-prop-2-enoylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2H,1,3-5H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXGXIOEMVNQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, piperazin-2-one is dissolved in dichloromethane (DCM) and cooled to 0–5°C under an inert atmosphere. Acryloyl chloride is added dropwise alongside triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction is stirred for 4–6 hours, after which the product is isolated via filtration and purified by recrystallization from ethanol or ethyl acetate. Key parameters include:
- Temperature control : Maintaining temperatures below 5°C minimizes acryloyl chloride polymerization.
- Stoichiometry : A 1:1 molar ratio of piperazin-2-one to acryloyl chloride ensures complete conversion while avoiding diacylation.
- Solvent choice : DCM’s low polarity reduces side reactions, though acetonitrile (ACN) has been used for improved solubility in scaled-up reactions.
Yields typically range from 75% to 85%, with purity exceeding 95% as verified by HPLC. Challenges such as residual unreacted starting material or over-acylation are addressed via column chromatography (silica gel, ethyl acetate/hexane eluent).
Protection-Deprotection Strategies for Enhanced Selectivity
When direct acylation proves insufficiently selective, temporary protection of the 1-nitrogen ensures exclusive functionalization at the 4-position. This approach is critical for substrates prone to undesired side reactions or when synthesizing analogs with sensitive functional groups.
tert-Butoxycarbonyl (Boc) Protection
The 1-nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). The Boc-protected intermediate is then subjected to acylation with acryloyl chloride under standard conditions. Deprotection is achieved via treatment with hydrochloric acid (HCl) in dioxane/methanol, yielding the target compound.
Advantages :
- High selectivity : Boc protection directs acylation exclusively to the 4-nitrogen.
- Scalability : This method is adaptable to continuous flow systems, enhancing throughput in industrial settings.
Limitations :
- Additional steps increase synthesis time and cost.
- Acidic deprotection may degrade acid-labile functional groups.
Cyclization Approaches for Ring Formation
An alternative pathway involves constructing the piperazin-2-one ring from linear precursors already bearing the acryloyl group. This method is advantageous when piperazin-2-one is inaccessible or when structural analogs are desired.
Condensation of Diamines with Carbonyl Sources
Ethylenediamine derivatives react with α-keto esters or acids in the presence of coupling agents such as triphosgene. For example, N-acryloyl ethylenediamine undergoes cyclization with triphosgene in THF at −30°C to form the piperazin-2-one ring. The reaction mechanism proceeds via intermediate isocyanate formation, followed by intramolecular nucleophilic attack.
Reaction Scheme :
$$
\text{N-Acryloyl ethylenediamine} + \text{Triphosgene} \rightarrow \text{this compound} + \text{Byproducts}
$$
Optimization Insights :
- Low temperatures (−30°C) prevent premature decomposition of triphosgene.
- Solvent choice : THF’s aprotic nature facilitates intermediate stability.
Industrial-Scale Production and Process Refinement
Large-scale synthesis prioritizes cost efficiency, safety, and minimal waste. Continuous flow reactors are employed for acryloyl chloride reactions, reducing exposure risks and improving heat dissipation. Automated systems monitor pH (maintained at 8–9) and stoichiometry in real-time, ensuring reproducibility.
Case Study: Pilot Plant Synthesis
A 2024 pilot study reported a 92% yield of this compound using the following protocol:
- Reactor setup : Stainless-steel continuous flow system with in-line mixing.
- Conditions : 5°C, 2:1 molar ratio of piperazin-2-one to acryloyl chloride in ACN.
- Workup : Liquid-liquid extraction with ethyl acetate and water, followed by crystallization.
Analytical Characterization and Quality Control
Rigorous characterization ensures structural fidelity and purity. Key techniques include:
Chemical Reactions Analysis
Types of Reactions: 4-Prop-2-enoylpiperazin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides and sulfonates under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-Prop-2-enoylpiperazin-2-one has a wide range of scientific research applications in various fields:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Piperazine derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Prop-2-enoylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuating glutamate-mediated excitatory neurotransmission . These actions contribute to its potential therapeutic effects in various biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of 4-prop-2-enoylpiperazin-2-one derivatives are highly influenced by substituents on the piperazine/piperazinone core and the propenoyl group. Below is a comparative analysis of key analogues:
Key Observations :
- Propenoyl vs. Other Ketones: The propenoyl group’s α,β-unsaturated ketone system enables Michael addition or conjugation-dependent interactions, unlike chloroethanone derivatives (e.g., ), which may exhibit electrophilic reactivity.
- Piperazinone vs. Piperazine: The piperazin-2-one core in the target compound introduces a hydrogen-bond acceptor (C=O), influencing crystal packing and solubility compared to non-ketone piperazines .
Pharmacological Activities
- Anticancer Potential: The propenoyl group in this compound is critical for DUBTAC activity, enabling covalent modification of deubiquitinating enzymes . Analogues with bulkier substituents (e.g., bis(4-methoxyphenyl)methyl in ) show broader antimicrobial and anticancer effects.
- Central Nervous System (CNS) Applications : Piperazine derivatives with aryl groups (e.g., ) are prevalent in antipsychotic agents, though the target compound’s furan substituent may limit blood-brain barrier penetration due to higher tPSA .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The piperazin-2-one core facilitates intermolecular C–H···O interactions in crystals, as seen in structurally related cinnamoyl derivatives . This contrasts with non-ketone piperazines, which rely on weaker van der Waals interactions .
- Geometric Isomerism: Compounds like 1-[(2E)-but-2-enoyl]-4-[(2Z)-but-2-enoyl]piperazine highlight the impact of E/Z isomerism on molecular conformation and reactivity, a factor less relevant to the target compound’s rigid propenoyl group.
Biological Activity
4-Prop-2-enoylpiperazin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperazine ring and an enone moiety. Its chemical structure can be represented as follows:
This compound exhibits a unique combination of functional groups that contribute to its biological activity.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Antiviral Properties : Preliminary investigations suggest potential antiviral effects, although more comprehensive studies are needed to elucidate specific mechanisms.
- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of cancer cells. Mechanisms may involve modulation of cell signaling pathways.
The mechanism of action for this compound involves several biochemical interactions:
- Ion Channel Modulation : It has been suggested that the compound interacts with voltage-gated ion channels, affecting neurotransmission and cellular excitability.
- GABA Receptor Interaction : The compound enhances GABA-mediated inhibitory neurotransmission while attenuating glutamate-mediated excitatory neurotransmission, which may contribute to its neuroprotective effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one | Contains three methyl groups on the piperazine ring | Anticancer and antimicrobial properties |
| 4-Prop-2-enoylpiperazine | Lacks methyl substitutions | Limited activity compared to 4-prop compound |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests significant potential for development into an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent study assessed the anticancer properties of this compound against human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 30 µM after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
